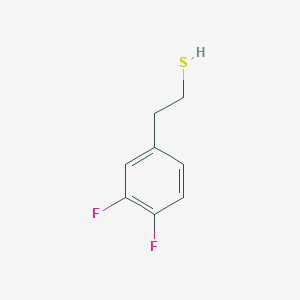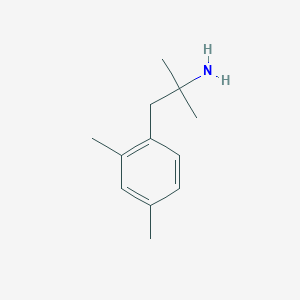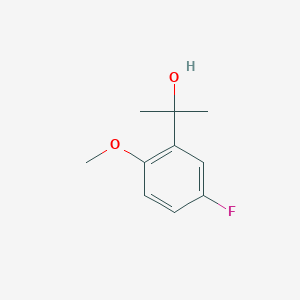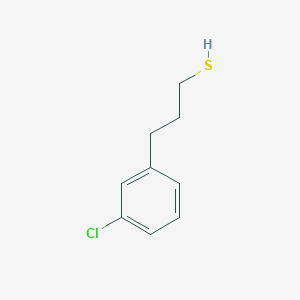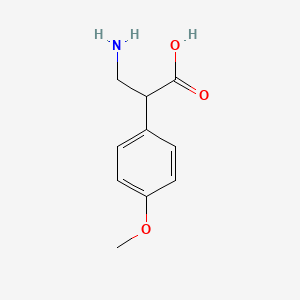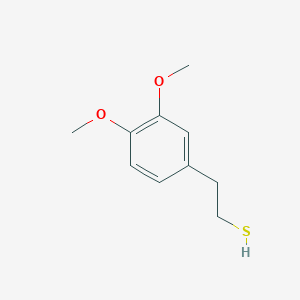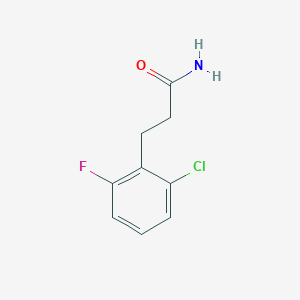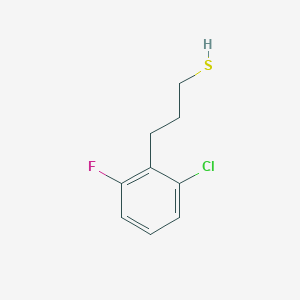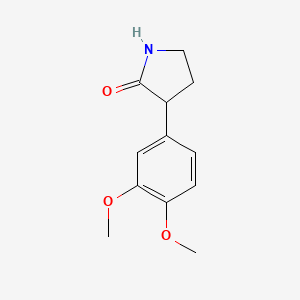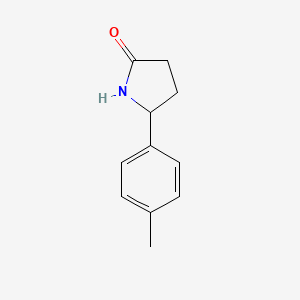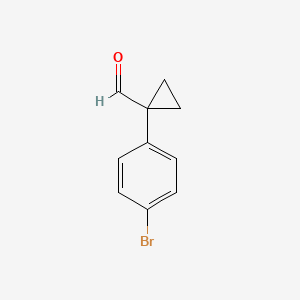
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde
Descripción general
Descripción
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Hexahydrooxonine and Cyclopenta[ b]pyran Derivatives : Kumar, Dey, and Banerjee (2018) reported the TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes, like 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde, with 3-buten-1-ol. This method allows for the construction of (E)-hexahydrooxonines and octahydrocyclopenta[b]pyrans, which are valuable in organic synthesis (Kumar, Dey, & Banerjee, 2018).
Photoreduction Studies : The photochemistry of cyclopropane carbaldehydes, including 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde, has been studied by Funke and Cerfontain (1976). They focused on the primary chemical processes upon irradiation of these aldehydes in propan-2-ol (Funke & Cerfontain, 1976).
Synthesis of Fluorescent Aryl-Substituted Thiophene Derivatives : Xu and Yu (2011) explored the reaction of 4-bromothiophene-2-carbaldehyde with benzyl cyanide to produce compounds useful in organic light-emitting diode (OLED) materials. Although this study did not use 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde directly, it provides context for the types of reactions such compounds might undergo (Xu & Yu, 2011).
Dirhodium Catalyst Derived from Cyclopropanecarboxylate Ligand : Qin et al. (2011) studied a dirhodium tetrakis catalyst derived from a cyclopropanecarboxylate ligand for enantioselective reactions. This research is relevant for understanding the catalytic potential of derivatives of cyclopropane carbaldehydes (Qin et al., 2011).
Solvatochromic and Crystal Studies : Singh et al. (2013) determined the structure of a compound closely related to 1-(4-Bromophenyl)cyclopropane-1-carbaldehyde and studied its photophysical properties in various solvents. These findings are important for understanding the solvatochromic behavior of similar compounds (Singh et al., 2013).
Propiedades
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPUSMVNRHDNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclopropane-1-carbaldehyde | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


